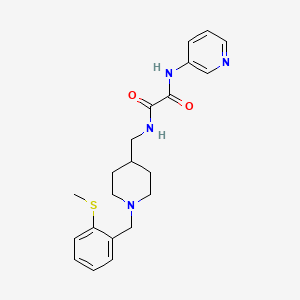
1-(4-(tert-butyl)phenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(tert-butyl)phenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea is a complex organic compound featuring a phenyl, pyridine, and pyridazinone structure. Its unique chemical configuration imparts distinct physical and chemical properties, making it of considerable interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis involves multi-step organic reactions, typically starting with the formation of the phenyl and pyridine rings, followed by their linkage through the urea group. Reagents like tert-butylbenzene and suitable amines under controlled temperatures are often employed.
Industrial Production Methods: Industrial preparation typically scales up laboratory methods, utilizing large-scale reactors and automated systems for precision and efficiency. Optimized reaction times, temperatures, and purification processes ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo a variety of reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidizing agents (like KMnO4), reducing agents (such as NaBH4), and various catalysts can be used. Reactions are often conducted under specific pH levels and temperatures to optimize yield.
Major Products Formed: Depending on the reactions, products can include derivatives with modified functional groups, aiding in further applications and studies.
Applications De Recherche Scientifique
Chemistry: Serves as a precursor for synthesizing other complex molecules, aids in studying reaction mechanisms.
Biology: Used in biochemical assays and studies related to enzyme inhibition or activity.
Medicine: Potentially valuable in drug development due to its structural resemblance to bioactive molecules.
Industry: May find uses in manufacturing specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, typically proteins or enzymes. The interactions can inhibit or modify the activity of these targets, leading to observable biological or chemical effects. Pathways involved often include binding to active sites or altering conformations of macromolecules.
Comparaison Avec Des Composés Similaires
1-(4-(tert-butyl)phenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea stands out due to its unique urea linkage and the tert-butyl group providing steric hindrance, which affects its reactivity and stability. Similar compounds might include:
1-(4-(tert-butyl)phenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)methyl)urea
1-phenyl-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea These compounds share structural similarities but differ in specific group substitutions, altering their chemical and biological properties.
Feel free to dive deeper into any specific section!
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)-3-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-22(2,3)17-6-8-18(9-7-17)25-21(29)24-13-14-27-20(28)11-10-19(26-27)16-5-4-12-23-15-16/h4-12,15H,13-14H2,1-3H3,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWQSSLGVPORSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[7-(chlorodifluoromethyl)-5-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-phenylpiperazine](/img/structure/B2533097.png)
![(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2533098.png)

![4-Phenyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2533100.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2533101.png)
![N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2533102.png)
![4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2533103.png)
![N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B2533104.png)

![N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2533112.png)
![2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2533113.png)


![N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(4-phenoxyphenyl)adamantane-1-carboxamide](/img/structure/B2533120.png)
